Cas no 368451-10-9 (7-Hydroxy Bexarotene)

7-Hydroxy Bexarotene structure
7-Hydroxy Bexarotene structure
Product Name:7-Hydroxy Bexarotene
CAS No:368451-10-9
Molecular Formula:C24H28O3
Molecular Weight:364.47700
CID:1061446
PubChem ID:71748830

7-Hydroxy Bexarotene Properties

Names and Identifiers

    • 7-Hydroxy Bexarotene
    • 4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid
    • 7-hydroxy-bexarotene
    • 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid
    • FV388G8RIQ
    • UNII-FV388G8RIQ
    • Benzoic acid, 4-(1-(5,6,7,8-tetrahydro-7-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)-
    • 368451-10-9
    • DTXSID00857713
    • 4-(1-(5,6,7,8-Tetrahydro-7-hydroxy-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethenyl)benzoic acid
    • NS00116967
    • InChIKey: ZXOXDVMWISJVGJ-UHFFFAOYSA-N
    • Inchi: InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27)
    • SMILES: CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C

Computed Properties

  • Exact Mass: 364.20400
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 364.20384475g/mol
  • Heavy Atom Count: 27
  • Complexity: 582
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 6.3
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • LogP: 5.07450
  • PSA: 57.53000

7-Hydroxy Bexarotene Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
H817505-5mg
7-Hydroxy Bexarotene
368451-10-9
5mg
$196.00 2023-05-18

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